1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)-
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Overview
Description
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole core.
Attachment of the Thienylsulfonyl Group: The thienylsulfonyl group can be attached through a sulfonylation reaction, where a thienylsulfonyl chloride reacts with the indole-piperidine intermediate in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole, piperidine, or thienylsulfonyl moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new functional groups replacing existing ones on the indole, piperidine, or thienylsulfonyl moieties.
Scientific Research Applications
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The compound’s unique structure allows it to engage in specific interactions with these targets, modulating their activity and resulting in therapeutic or biological outcomes.
Comparison with Similar Compounds
1H-Indole, 1-(3-piperidinyl)-3-(2-thienylsulfonyl)- can be compared with other indole derivatives, such as:
1H-Indole, 1-(3-piperidinyl)-3-(2-thienyl)-: Lacks the sulfonyl group, which may result in different chemical and biological properties.
1H-Indole, 1-(3-piperidinyl)-3-(2-benzylsulfonyl)-: Contains a benzylsulfonyl group instead of a thienylsulfonyl group, leading to variations in reactivity and applications.
1H-Indole, 1-(3-piperidinyl)-3-(2-methylsulfonyl)-: Features a methylsulfonyl group, which may affect its solubility and interaction with biological targets.
Properties
CAS No. |
651335-76-1 |
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Molecular Formula |
C17H18N2O2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1-piperidin-3-yl-3-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C17H18N2O2S2/c20-23(21,17-8-4-10-22-17)16-12-19(13-5-3-9-18-11-13)15-7-2-1-6-14(15)16/h1-2,4,6-8,10,12-13,18H,3,5,9,11H2 |
InChI Key |
XONRFGPJNRRITL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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